(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3
Description
IUPAC Nomenclature and Stereochemical Designation
The systematic IUPAC name 4-deuterio-4-[dideuterio(fluoro)methyl]-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4,5-dihydrooxazole precisely encodes the compound’s structure and stereochemistry. The (4S,5R) configuration specifies the absolute stereochemistry at the 4th and 5th positions of the dihydrooxazole ring. The 4th carbon hosts a fluoromethyl group with two deuterium atoms, while the 5th carbon is bonded to a 4-(methylsulfonyl)phenyl substituent. The oxazole ring itself is substituted at the 2-position with a phenyl group.
Stereochemical assignments derive from Cahn-Ingold-Prelog priority rules, where the fluoromethyl group’s fluorine atom (higher atomic number) and the methylsulfonylphenyl group’s sulfur atom dictate spatial priorities. The S configuration at C4 arises from the counterclockwise arrangement of substituents (deuterium, fluoromethyl, hydrogen), while the R configuration at C5 reflects the clockwise prioritization of the methylsulfonylphenyl, oxazole nitrogen, and hydrogen.
Molecular Formula and Isotopic Labeling Patterns (d3 Substitution)
The molecular formula C₁₈H₁₄D₃FNO₂S accounts for three deuterium atoms strategically incorporated into the structure (Table 1). Isotopic labeling occurs at two sites:
- C4 position : One deuterium replaces a hydrogen atom on the methylene carbon.
- Fluoromethyl group : Two deuterium atoms substitute hydrogens on the fluoromethyl substituent (-CD₂F).
Table 1: Isotopic Composition of (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3
| Position | Substituent | Isotopic Substitution |
|---|---|---|
| C4 | Methylene group | 1 deuterium (CHD) |
| C4 | Fluoromethyl (-CF₂D₂) | 2 deuteriums |
| C5 | 4-(Methylsulfonyl)phenyl | None |
| C2 | Phenyl | None |
Deuterium incorporation reduces vibrational frequencies in infrared spectra and increases molecular mass by 3 atomic mass units compared to the non-deuterated analogue. This labeling is critical for isotopic tracing in kinetic studies or metabolic pathway analysis.
Comparative Structural Analysis with Non-deuterated Analogues
Deuteration induces subtle but measurable differences in physical and spectroscopic properties (Table 2).
Table 2: Key Structural Differences Between Deuterated and Non-deuterated Analogues
| Property | Deuterated Form | Non-deuterated Form |
|---|---|---|
| Molecular Weight | 393.43 g/mol | 390.41 g/mol |
| C-D Bond Length | ~1.09 Å | C-H: ~1.08 Å |
| Vibrational Frequency | C-D stretch: ~2100 cm⁻¹ | C-H stretch: ~2900 cm⁻¹ |
| Rotational Barrier | Slightly higher | Lower |
The kinetic isotope effect (KIE) from deuterium substitution may slow reactions involving C-H bond cleavage at the labeled positions, a property exploitable in mechanistic studies. Notably, the fluoromethyl group’s deuteration could influence metabolic stability in biological systems, though pharmacological data falls outside this analysis’s scope.
Properties
IUPAC Name |
4-(fluoromethyl)-5-(4-methylsulfonylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3S/c1-23(20,21)14-9-7-12(8-10-14)16-15(11-18)19-17(22-16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZCJDBNQOWJJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(N=C(O2)C3=CC=CC=C3)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The target compound’s structure reveals three key synthetic challenges: (i) construction of the oxazole ring with precise stereochemistry at C4 and C5, (ii) introduction of the fluoromethyl and methylsulfonyl groups, and (iii) incorporation of deuterium at specified positions. Retrosynthetically, the oxazole core can be derived from cyclization of a β-hydroxyamide precursor, while the fluoromethyl and aryl groups are introduced via nucleophilic substitutions or cross-coupling reactions. Isotopic labeling (d3) is typically achieved through deuterium exchange at late-stage intermediates or via deuterated reagents.
Synthesis of the Oxazole Core
Cyclization of β-Hydroxyamide Intermediates
The oxazole ring is constructed via cyclodehydration of β-hydroxyamides under acidic conditions. For example, Boc-protected amino alcohols (e.g., tert-butyl (R)-4-isopropyl-2,2-dimethyloxazolidine-3-carboxylate) are hydrolyzed to β-hydroxyamides, which undergo cyclization using POCl3 or PPh3/I2. Modifications to this method include:
- Solvent Optimization : Anhydrous THF or toluene minimizes side reactions.
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysis ensure the desired (4S,5R) configuration.
Table 1: Cyclization Conditions for Oxazole Formation
| Precursor | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc-β-hydroxyamide | POCl3 | THF | 0°C → RT | 85–92 |
| TBS-protected hydroxyamide | PPh3/I2 | DCM | Reflux | 78–84 |
Introduction of the Fluoromethyl Group
The fluoromethyl moiety is introduced via nucleophilic displacement or radical fluoromethylation. A preferred method involves treating a hydroxymethyl-oxazole intermediate with DAST (diethylaminosulfur trifluoride):
- Hydroxymethyl Precursor : Prepared by Grignard addition to a ketone intermediate (e.g., using CeCl3 to suppress overalkylation).
- Fluorination : DAST-mediated conversion of –CH2OH to –CH2F at −78°C in anhydrous DCM.
Key Data:
Installation of the Methylsulfonylphenyl Group
The 4-(methylsulfonyl)phenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:
- Suzuki Coupling : A boronic ester derivative of 4-(methylsulfonyl)benzene reacts with a brominated oxazole precursor using Pd(PPh3)4 as a catalyst.
- Direct Sulfonation : Thiolation of a phenyl intermediate followed by oxidation with mCPBA (meta-chloroperbenzoic acid) to the sulfone.
Table 2: Sulfonation and Oxidation Conditions
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiolation | HS−Ph-SO2Me, CuI | DMF | 80°C | 65 |
| Oxidation | mCPBA | DCM | 0°C → RT | 90 |
Deuterium Labeling Strategies
The -d3 label is incorporated via late-stage hydrogen-deuterium exchange or by using deuterated reagents:
- H-D Exchange : Exposure of the proto-compound to D2O in the presence of a Pd/C catalyst at elevated temperatures.
- Deuterated Grignard Reagents : Use of CD3MgBr in key alkylation steps to introduce deuterium at methyl groups.
Analytical Validation:
Final Assembly and Purification
The convergent synthesis concludes with coupling the fluoromethyl-oxazole intermediate with the deuterated methylsulfonylphenyl moiety. Purification involves:
- Flash Chromatography : Silica gel with gradient elution (2–10% ethyl acetate/hexane).
- Recrystallization : From chloroform/hexane mixtures to achieve >99% purity.
Table 3: Purification Outcomes
| Step | Method | Purity (%) | Recovery (%) |
|---|---|---|---|
| Chromatography | Silica gel, 5% EA | 95 | 85 |
| Recrystallization | CHCl3/hexane | 99 | 70 |
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3 can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction can replace one functional group with another, allowing for the synthesis of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs.
Scientific Research Applications
(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3 has numerous applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structural features make it a useful probe for investigating biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with tailored properties.
Mechanism of Action
The mechanism of action of (4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-oxazole-d3 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and inducing conformational changes or other biochemical events.
Comparison with Similar Compounds
Florfenicol Precursor: (4R,5R)-2-Dichloromethyl-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-4-oxazolemethanol
- Molecular Formula: C12H12Cl2FNO3S
- Key Differences :
- Substitutes dichloromethyl instead of fluoromethyl at the 4-position.
- Contains a hydroxymethyl group instead of deuterated fluoromethyl.
- Stereochemistry: (4R,5R) vs. (4S,5R) in the target compound.
- Biological Relevance : This precursor undergoes fluorination to yield Florfenicol, indicating that halogen substitution (Cl → F) modulates antibiotic potency and metabolic stability . The fluoromethyl group in the target compound may enhance lipophilicity, improving membrane permeability compared to dichloromethyl derivatives.
(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3
- Molecular Formula: C17H13D3FNO3S (similar to the target compound)
- Key Differences :
- Replaces fluoromethyl with hydroxymethyl at the 4-position.
- Stereochemistry: (4R,5R) instead of (4S,5R).
- Deuterium labeling in both compounds highlights their utility in tracing metabolic pathways .
Thiazole-Based Antimicrobial Analogs
- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Molecular Formula : C23H17ClFN5S
- Key Differences :
- Thiazole core instead of oxazole.
- Additional triazole and pyrazole rings.
- Biological Activity : Demonstrates antimicrobial activity, suggesting that heterocyclic core modifications (oxazole vs. thiazole) influence target binding and efficacy . Oxazoles generally exhibit greater metabolic stability due to lower ring strain compared to thiazoles.
Oxazole Derivatives with Bulky Substituents
- Example : (4S,5S)-4,5-Diphenyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Molecular Formula : C27H18F3N2O
- Key Differences :
- Trifluoromethylpyridinyl and diphenyl substituents.
- Lacks the methylsulfonylphenyl group.
- The methylsulfonyl group in the target compound may enhance hydrogen bonding with biological targets .
Data Table: Structural and Functional Comparison
Key Research Findings
Impact of Halogen Substitution
- Fluoromethyl vs. Dichloromethyl : Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic pockets in bacterial targets compared to bulkier chlorine atoms. This substitution is critical in Florfenicol’s antibiotic activity .
- Deuterium Effects : The d3 label in the target compound reduces CYP450-mediated metabolism, extending half-life in preclinical models .
Role of Methylsulfonyl Phenyl Group
Heterocyclic Core Modifications
- Oxazole vs. Thiazole : Oxazoles exhibit greater oxidative stability, making them preferable for in vivo applications. Thiazoles, however, show broader antimicrobial spectra due to sulfur’s nucleophilic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
